2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde 2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17666888
InChI: InChI=1S/C10H11NO2/c11-5-9-4-8-3-7(6-12)1-2-10(8)13-9/h1-3,6,9H,4-5,11H2
SMILES:
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol

2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde

CAS No.:

Cat. No.: VC17666888

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde -

Specification

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
IUPAC Name 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde
Standard InChI InChI=1S/C10H11NO2/c11-5-9-4-8-3-7(6-12)1-2-10(8)13-9/h1-3,6,9H,4-5,11H2
Standard InChI Key TUFXGCURFTYFQB-UHFFFAOYSA-N
Canonical SMILES C1C(OC2=C1C=C(C=C2)C=O)CN

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde, reflects its structural complexity. The benzofuran ring system consists of a fused benzene and furan ring, with partial saturation at the 2,3-positions. Key functional groups include:

  • Aldehyde group (-CHO) at the 5-position, which is highly reactive in condensation and nucleophilic addition reactions.

  • Aminomethyl group (-CH2_2NH2_2) at the 2-position, providing a primary amine for further derivatization.

The three-dimensional conformation of the molecule influences its reactivity and interactions with biological targets. Computational studies predict a planar benzofuran ring with the aldehyde and aminomethyl groups oriented perpendicular to the ring plane, minimizing steric hindrance .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC10H11NO2\text{C}_{10}\text{H}_{11}\text{NO}_2
Molecular Weight177.20 g/mol
IUPAC Name2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde
CAS Number2060028-34-2
Density1.2±0.1 g/cm³ (estimated)
Boiling Point277.5±19.0 °C (estimated)

Synthesis and Manufacturing

Optimization Challenges

Key challenges in synthesis include:

  • Regioselectivity: Ensuring functionalization occurs exclusively at the 2- and 5-positions.

  • Stability of the Aldehyde Group: Preventing oxidation or side reactions during amination steps .

Physicochemical Properties

Thermal Stability

The compound’s estimated boiling point of 277.5±19.0 °C suggests moderate thermal stability, making it suitable for reactions requiring elevated temperatures. The flash point of 133.2±15.1 °C indicates a low fire hazard under standard laboratory conditions.

Solubility and Partitioning

  • LogP: Predicted logP of 1.71 implies moderate lipophilicity, favoring membrane permeability in biological systems.

  • Aqueous Solubility: Limited solubility in water due to the nonpolar benzofuran core but enhanced by the polar aldehyde and amine groups.

Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde moiety participates in:

  • Nucleophilic Additions: Formation of imines with amines or hydrazones with hydrazines.

  • Oxidation/Reduction: Conversion to carboxylic acids or primary alcohols .

Aminomethyl Group Reactivity

The primary amine can undergo:

  • Acylation: Reaction with acyl chlorides to form amides.

  • Schiff Base Formation: Condensation with carbonyl compounds.

Table 2: Common Reactions and Applications

Reaction TypeReagentsProduct Application
Reductive AminationNaBH₃CN, RCHOSecondary amine derivatives
Grignard AdditionRMgXAlcohol intermediates
Cross-CouplingPd catalysts, aryl halidesBiaryl motifs for drug discovery

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Anticancer Agents: Functionalization with cytotoxic moieties (e.g., platinum complexes).

  • Antidepressants: Incorporation into serotonin reuptake inhibitors.

Material Science

Conjugated benzofuran-aldehyde polymers exhibit luminescent properties, applicable in organic light-emitting diodes (OLEDs) .

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